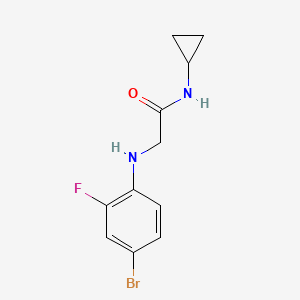

2-((4-Bromo-2-fluorophenyl)amino)-N-cyclopropylacetamide

説明

2-((4-Bromo-2-fluorophenyl)amino)-N-cyclopropylacetamide is a small-molecule acetamide derivative characterized by a 4-bromo-2-fluorophenyl group linked via an amino bridge to an acetamide core, which is further substituted with a cyclopropyl group. This compound is of interest due to its structural similarity to kinase inhibitors and bioactive phenylacetamide derivatives. The bromine and fluorine substituents on the aromatic ring confer distinct electronic and steric properties, while the cyclopropyl group may enhance metabolic stability and conformational rigidity .

特性

分子式 |

C11H12BrFN2O |

|---|---|

分子量 |

287.13 g/mol |

IUPAC名 |

2-(4-bromo-2-fluoroanilino)-N-cyclopropylacetamide |

InChI |

InChI=1S/C11H12BrFN2O/c12-7-1-4-10(9(13)5-7)14-6-11(16)15-8-2-3-8/h1,4-5,8,14H,2-3,6H2,(H,15,16) |

InChIキー |

LDGLFJWRVLREBP-UHFFFAOYSA-N |

正規SMILES |

C1CC1NC(=O)CNC2=C(C=C(C=C2)Br)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromo-2-fluorophenyl)amino)-N-cyclopropylacetamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and cyclopropylacetyl chloride.

Reaction: The 4-bromo-2-fluoroaniline is reacted with cyclopropylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

化学反応の分析

Types of Reactions

2-((4-Bromo-2-fluorophenyl)amino)-N-cyclopropylacetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and acetamide moieties.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.

Major Products Formed

Substitution: Products with different substituents replacing the bromo or fluoro groups.

Oxidation: Products with oxidized amino or acetamide groups.

Reduction: Products with reduced amino or acetamide groups.

Coupling: Complex biaryl or heteroaryl compounds.

科学的研究の応用

2-((4-Bromo-2-fluorophenyl)amino)-N-cyclopropylacetamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Material Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

作用機序

The mechanism of action of 2-((4-Bromo-2-fluorophenyl)amino)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromo and fluoro substituents can enhance its binding affinity and specificity towards these targets. The cyclopropylacetamide moiety may contribute to the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.

類似化合物との比較

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, including variations in halogenation, substituent positioning, and functional group modifications. Below is a detailed comparison:

Halogen-Substituted Phenylacetamides

Cyclopropyl-Substituted Analogs

Pharmacologically Active Analogs

- Vemurafenib (N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)amino]quinazolin-4-amine): Shares the 4-bromo-2-fluorophenyl motif but incorporates a quinazoline core. Clinically used as a BRAF kinase inhibitor for melanoma .

- Vandetanib : Contains a 4-bromo-2-fluorophenyl group linked to a quinazoline scaffold. Approved for thyroid cancer, highlighting the therapeutic relevance of this substitution pattern .

Key Findings and Implications

Substituent Effects :

- Bromine at position 4 and fluorine at position 2 (target compound) optimize steric and electronic interactions compared to other halogen arrangements (e.g., 2-bromo-4-methyl in ).

- Cyclopropyl substitution enhances metabolic stability compared to bulkier groups (e.g., methoxy in ).

Synthetic Accessibility :

- The target compound and its analogs are synthesized via nucleophilic substitution or coupling reactions (e.g., Suzuki coupling in ).

生物活性

2-((4-Bromo-2-fluorophenyl)amino)-N-cyclopropylacetamide has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C11H12BrFN2O |

| Molecular Weight | 287.13 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The structure of the compound includes a cyclopropyl group and a bromo-fluoro-substituted phenyl ring, which may contribute to its biological activity.

Research indicates that compounds similar to 2-((4-Bromo-2-fluorophenyl)amino)-N-cyclopropylacetamide often exhibit inhibitory effects on specific enzymes involved in disease pathways. The presence of the bromo and fluoro substituents may enhance binding affinity and selectivity towards target proteins, potentially leading to therapeutic applications in areas such as oncology or neurology.

Case Studies

- Anticancer Activity : In a study evaluating various derivatives of phenylamino-acetamides, compounds with similar structures demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of phenylamino-acetamides. Results showed that these compounds could reduce oxidative stress markers in neuronal cultures, suggesting potential applications in neurodegenerative diseases like Alzheimer's.

Clinical Implications

The biological activity of 2-((4-Bromo-2-fluorophenyl)amino)-N-cyclopropylacetamide suggests it could serve as a lead compound for further development in drug discovery. Its structural modifications might enhance efficacy and reduce toxicity.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Inhibition Studies : In vitro assays demonstrated that derivatives showed IC50 values in the low micromolar range against specific targets, indicating potent inhibitory effects.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggested favorable absorption and distribution profiles, making it a candidate for further development.

Future Directions

Further research is needed to fully elucidate the mechanism of action and therapeutic potential of 2-((4-Bromo-2-fluorophenyl)amino)-N-cyclopropylacetamide. Future studies should focus on:

- In vivo Studies : To assess the efficacy and safety profiles in animal models.

- Structure-Activity Relationship (SAR) : To optimize the compound for better potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。